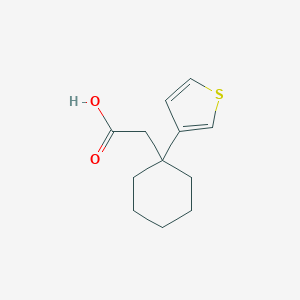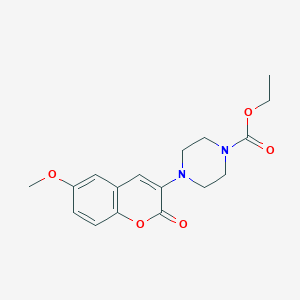
(1-Thien-3-ylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Thien-3-ylcyclohexyl)acetic acid, also known as THC-acetic acid, is a synthetic compound that belongs to the family of cannabinoids. This compound has been extensively studied for its potential therapeutic applications, particularly for its anti-inflammatory and analgesic properties. In
Wissenschaftliche Forschungsanwendungen
(1-Thien-3-ylcyclohexyl)acetic acid acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to be effective in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
(1-Thien-3-ylcyclohexyl)acetic acid acid exerts its therapeutic effects by interacting with the endocannabinoid system in the body. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of pain perception, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
(1-Thien-3-ylcyclohexyl)acetic acid acid has been shown to possess a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also modulates pain perception by activating the descending pain control pathway. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1-Thien-3-ylcyclohexyl)acetic acid acid in lab experiments is its high purity and stability. It can be easily synthesized and stored for future use. However, one of the limitations of using (1-Thien-3-ylcyclohexyl)acetic acid acid is its potential to interact with other compounds in the body, which may affect the results of the experiment.
Zukünftige Richtungen
There are several future directions for the study of (1-Thien-3-ylcyclohexyl)acetic acid acid. One area of interest is its potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of interest is its potential as a novel analgesic for the treatment of chronic pain. Additionally, further research is needed to elucidate the mechanism of action of (1-Thien-3-ylcyclohexyl)acetic acid acid and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, (1-Thien-3-ylcyclohexyl)acetic acid acid is a synthetic compound that has shown great potential for its anti-inflammatory and analgesic properties. Its high purity and stability make it an ideal candidate for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of (1-Thien-3-ylcyclohexyl)acetic acid acid involves the reaction of cyclohexanone with thiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to yield (1-Thien-3-ylcyclohexyl)acetic acid acid. This synthesis method is relatively simple and yields high purity (1-Thien-3-ylcyclohexyl)acetic acid acid.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(1-thiophen-3-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-11(14)8-12(5-2-1-3-6-12)10-4-7-15-9-10/h4,7,9H,1-3,5-6,8H2,(H,13,14) |
InChI-Schlüssel |
OGGJUJBKZAGZMR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CSC=C2 |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)